2-Butyl-3-(2,4-dichlorophenyl)benzofuran
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Overview
Description
2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a butyl group at the second position and a 2,4-dichlorophenyl group at the third position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, coupling reactions, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer effects . Additionally, it may interact with bacterial cell membranes, leading to its antimicrobial activity .
Comparison with Similar Compounds
2-Butyl-3-(4-hydroxybenzoyl)benzofuran: Known for its use in medicinal chemistry and as a related compound in the synthesis of pharmaceuticals.
Amiodarone Hydrochloride Impurity B: A related compound used in the synthesis of amiodarone, a medication used to treat and prevent certain types of irregular heartbeats.
Uniqueness: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its antimicrobial and anticancer properties, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
204908-15-6 |
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Molecular Formula |
C18H16Cl2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-butyl-3-(2,4-dichlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C18H16Cl2O/c1-2-3-7-17-18(13-10-9-12(19)11-15(13)20)14-6-4-5-8-16(14)21-17/h4-6,8-11H,2-3,7H2,1H3 |
InChI Key |
HWXQXUPSRFXSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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